1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxolane ring, a phenoxyphenyl group, and an ethenyl linkage. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenol derivative with a halogenated aromatic compound using a palladium-catalyzed cross-coupling reaction.
Ethenyl Linkage Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (S-(E))-: The stereoisomer of the compound with different spatial arrangement.
1,3-Dioxane Derivatives: Compounds with a similar dioxane ring structure but different substituents.
Phenoxyphenyl Ethenyl Compounds: Compounds with a similar phenoxyphenyl and ethenyl linkage but different core structures.
Uniqueness
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- is unique due to its specific combination of a dioxolane ring, phenoxyphenyl group, and ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
99566-51-5 |
---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4R)-2,2-dimethyl-4-[(E)-1-(3-phenoxyphenyl)prop-1-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C20H22O3/c1-15(19-14-21-20(2,3)23-19)12-16-8-7-11-18(13-16)22-17-9-5-4-6-10-17/h4-13,19H,14H2,1-3H3/b15-12+/t19-/m0/s1 |
InChI Key |
AKILIHVCDNRFGD-QZEGLACASA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/[C@@H]3COC(O3)(C)C |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C3COC(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.